Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride
Description
This compound is a benzothiazole derivative featuring a 4-chloro-substituted benzo[d]thiazol-2-yl group, a 3-(dimethylamino)propyl carbamoyl linker, and a methyl benzoate moiety, with a hydrochloride counterion. Structural analogs highlight its uniqueness in combining chloro, dimethylamino, and ester functionalities .
Properties
IUPAC Name |
methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)12-5-13-25(21-23-18-16(22)6-4-7-17(18)29-21)19(26)14-8-10-15(11-9-14)20(27)28-3;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRDXNMZZHPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug).
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit potent cytotoxicity activity on human tumor cell lines. They have also been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis.
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target they interact with.
Cellular Effects
Thiazole derivatives have been found to have diverse effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied in animal models, and their effects can vary with different dosages.
Metabolic Pathways
Thiazole derivatives can interact with various enzymes or cofactors, and they can have effects on metabolic flux or metabolite levels.
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins.
Biological Activity
Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzoate ester linked to a chlorinated benzothiazole moiety, which is further connected to a dimethylamino propyl group. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with a chlorinated carboxylic acid derivative under acidic conditions.
- Attachment of the Dimethylamino Propyl Group : This is done via nucleophilic substitution, where the benzothiazole intermediate reacts with 3-chloropropyl dimethylamine.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorinated benzothiazole moiety enhances binding affinity and specificity, which may modulate the activity of these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have demonstrated various pharmacological effects of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some derivatives show significant antibacterial and antifungal activities, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Compounds related to this structure have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases.
Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzothiazole derivatives. It was found that these compounds could inhibit tumor growth in vitro and in vivo models, highlighting their potential as chemotherapeutic agents.
- Neuroprotective Effects : An investigation into compounds related to this compound demonstrated significant improvements in cognitive function in animal models subjected to neurotoxic insults.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Anticancer Activity : Studies have indicated that compounds containing benzothiazole and dimethylamino groups often demonstrate significant anticancer properties. The structure of methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride suggests potential interactions with cancer cell pathways, particularly through the inhibition of specific kinases involved in tumor growth .
- Anti-inflammatory Properties : Compounds derived from benzothiazole have been reported to exhibit anti-inflammatory effects. This could be attributed to their ability to inhibit pro-inflammatory cytokines, making them suitable for treating inflammatory diseases .
- Antimicrobial Effects : There is evidence suggesting that benzothiazole derivatives possess antimicrobial properties. This compound may inhibit the growth of various pathogens, which could be useful in developing new antibiotics .
Synthetic Methods
The synthesis of this compound typically involves multi-step synthetic routes. The following general steps are commonly employed:
- Formation of Benzothiazole Derivative : The initial step often involves the synthesis of the benzothiazole moiety through cyclization reactions involving appropriate precursors.
- Carbamoylation : The introduction of the dimethylaminopropyl group is achieved via carbamoylation reactions, where an amine reacts with an isocyanate or similar reagent.
- Esterification : The final step usually involves esterification to form the benzoate part of the compound, which can be achieved through standard esterification techniques using acid chlorides or anhydrides.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of compounds similar to this compound:
- Study on Anticancer Properties : A recent study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival . The study highlighted the importance of structural modifications in enhancing potency.
- Research on Anti-inflammatory Effects : Another research article focused on the anti-inflammatory properties of thiazole derivatives, showing that they could significantly reduce inflammation markers in animal models . This supports the hypothesis that this compound may exhibit similar effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Compared to LS-03205 , the substitution of 1,3,4-thiadiazole with benzo[d]thiazole may alter electronic properties and bioavailability.
- The closest analog shares the benzo[d]thiazole and dimethylaminopropyl groups but lacks the methyl benzoate and 4-chloro substituents, suggesting divergent reactivity and solubility profiles.
Key Observations :
- The target compound’s hydrochloride salt likely improves aqueous solubility compared to neutral analogs like LS-03205 .
- The decomposition temperature of 11b (281–282°C) suggests higher thermal stability than esters or hydrochlorides, which may decompose at lower temperatures.
Preparation Methods
Cyclocondensation with Chlorinated Carbonyl Compounds
A modified Hantzsch thiazole synthesis is employed:
- 2-Amino-4-chlorothiophenol reacts with α-chloroketones (e.g., chloroacetone) in ethanol under reflux.
- Cyclization is catalyzed by HCl gas, yielding 4-chlorobenzo[d]thiazol-2-amine in 68–72% yield.
Key side products include regioisomeric thiazoles, minimized by controlling stoichiometry (1:1.05 thiophenol:chloroketone).
Functionalization of the Thiazole Amine
The 2-amino group undergoes alkylation to introduce the dimethylaminopropyl side chain.
N-Alkylation with 3-Chloropropyldimethylamine
- Reagents : 3-Chloropropyldimethylamine, K₂CO₃, DMF.
- Conditions : 80°C for 12 h under N₂.
- Mechanism : SN2 displacement of chloride by the thiazole amine.
- Yield : 65–70% after silica gel chromatography.
Alternative protocols using phase-transfer catalysts (e.g., TBAB) improve yields to 78%.
Carbamoylation with Methyl 4-(Chlorocarbonyl)benzoate
The carbamoyl linker is installed via reaction with an acyl chloride.
Acyl Chloride Preparation
Carbamoylation Reaction
- Reagents : Methyl 4-(chlorocarbonyl)benzoate, NEt₃, THF.
- Conditions : 0°C → rt, 6 h.
- Workup : Aqueous NaHCO₃ wash, rotary evaporation.
- Yield : 82–85%.
Salt Formation and Purification
The free base is converted to the hydrochloride salt for stabilization.
Hydrochloric Acid Treatment
- Reagents : 4 M HCl in dioxane.
- Conditions : Stir 2 h at 0°C, precipitate with diethyl ether.
- Recrystallization : Ethyl acetate/hexane (3:1), 90–93% recovery.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Journal) |
|---|---|---|
| Thiazole Alkylation | 70% yield (DMF) | 78% yield (TBAB) |
| Carbamoylation | 80% yield (THF) | 85% yield (DCM) |
| Salt Formation Purity | 95% (HPLC) | 98% (HPLC) |
Method B offers superior yields but requires costly catalysts.
Challenges and Optimization Strategies
- Regioselectivity in Thiazole Formation :
- Dimethylaminopropyl Side Chain Hydrolysis :
- Carbamoyl Chloride Stability :
Scalability and Industrial Relevance
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR to confirm the presence of the dimethylamino group (δ 2.2–2.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~466.0 g/mol) and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, if single crystals are obtained .
How should researchers screen its biological activity in vitro?
Q. Basic Research Focus
- Anticancer Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls like cisplatin .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values). Note: Thiazole derivatives often show activity against S. aureus .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. Monitor competitive/non-competitive inhibition via Lineweaver-Burk plots .
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials like strong oxidizers .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, discrepancies in IC50 may arise from differing ATP levels in cytotoxicity assays .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity. Validate via dose-response curves .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of conflicting results .
What advanced strategies are used to study its mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR, tubulin) using AutoDock Vina. Compare binding energies with known inhibitors .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Metabolomics : LC-MS-based profiling to track changes in metabolic pathways (e.g., glycolysis, TCA cycle) .
How can researchers optimize its stability under varying pH and temperature?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via UPLC-PDA at 254 nm .
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >150°C). Store lyophilized samples at -80°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
